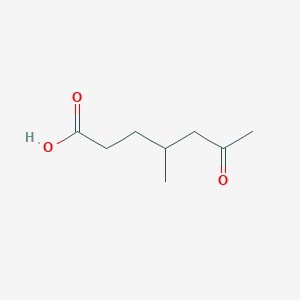

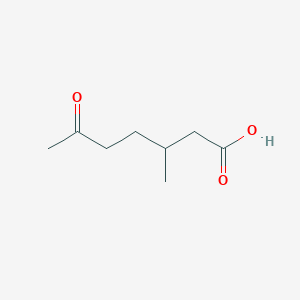

3-methyl-6-oxoheptanoic acid

Overview

Description

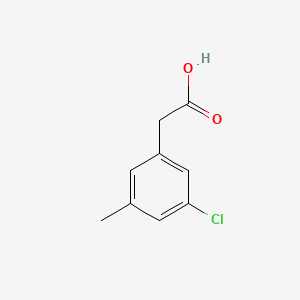

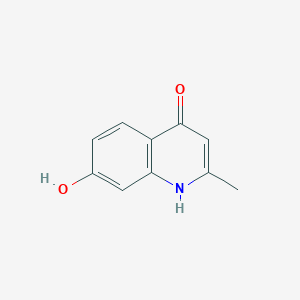

3-Methyl-6-oxoheptanoic acid (3-MHO) is an organic compound that belongs to the class of alpha-keto acids. It is a naturally occurring compound found in some plant and animal tissues, as well as in certain bacteria. It is also a major metabolite of several drugs, including phenylbutazone, indomethacin, and naproxen. 3-MHO has been studied extensively in the laboratory and has been found to have several pharmacological properties.

Scientific Research Applications

Catalytic Oxidation Studies : 2-Methylcyclohexanone was oxidized by dioxygen in the presence of vanadium-containing heteropolyanions to give 6-oxoheptanoic acid. This study highlights the solvent effects and the potential of using similar compounds in catalytic oxidation processes (Atlamsani, Brégeault, & Ziyad, 1993).

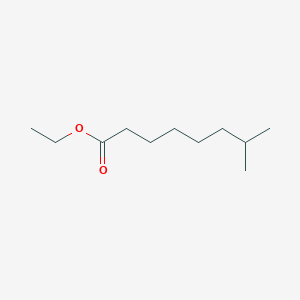

Synthetic Precursor Role : 5-Oxoheptanoic acid and its esters, related to 3-methyl-6-oxoheptanoic acid, have been used as precursors in alternate synthesis procedures, avoiding high-pressure hydrogenation conditions (Chattopadhyay, Banerjee, & Sarma, 1979).

Intermediate in Organic Synthesis : Methyl 7-Oxoheptanoate, closely related to 3-methyl-6-oxoheptanoic acid, has been utilized for the synthesis of various organic compounds, showcasing the utility of such compounds as intermediates in complex organic syntheses (Ballini & Petrini, 1984).

Mass Spectrometric Characterization : Studies on monocarboxylic acids with acyl functional groups, including 6-oxoheptanoic acid, involved their characterization using electrospray ionization and mass spectrometry. This research is crucial for understanding the properties and behaviors of these acids under different conditions (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

Gas Chromatography Monitoring : The conversion of cycloheptanone to methyl 7-oxoheptanoate was monitored using gas chromatography. This study demonstrates the applicability of such compounds in analytical chemistry, especially in tracking synthesis processes (Wakharkar, Biswas, Borate, & Ponde, 1994).

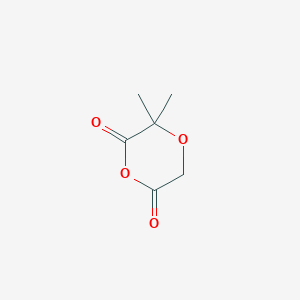

Regioselective Synthesis : Research on the regioselective ring-opening reaction of α-methyl-β-propiolactone led to the formation of 2-methyl-6-oxoheptanoic acid, showing how such compounds can be synthesized and used in more complex chemical structures (Fujisawa, Sato, Kawara, & Noda, 1982).

Biotransformation Studies : The biotransformation of alkylcycloalkanediones using plant cultured-cells resulted in the production of oxo carboxylic acids, including 5,6-dioxoheptanoic acid, demonstrating the potential of biotransformation processes in creating such compounds (Chai, Sakamaki, Kitanaka, & Horiuchi, 2003).

properties

IUPAC Name |

3-methyl-6-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(5-8(10)11)3-4-7(2)9/h6H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXGHANBRHMKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

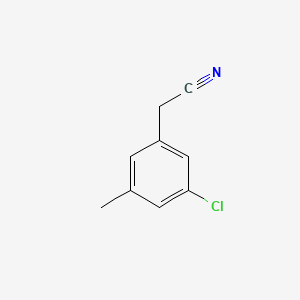

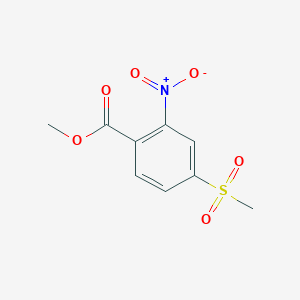

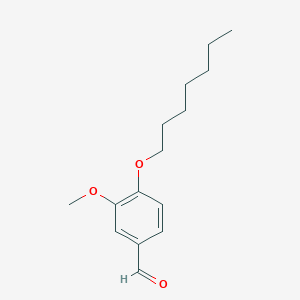

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)

![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)

![tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6613783.png)

![4-phenyl-1lambda6,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone](/img/structure/B6613802.png)